molecular formula C19H18O6 B2980016 Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374759-98-5

Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2980016
CAS No.: 374759-98-5
M. Wt: 342.347
InChI Key: NYRXGEWPUGAWCK-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound with the molecular formula C19H18O6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common synthetic route includes the condensation of 3,4,8-trimethyl-2-oxochromen-7-yl with furan-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents for treating various diseases.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

  • Chromone derivatives: These compounds share a similar chromen-2-one core structure and exhibit similar biological activities.

  • Furan derivatives: Compounds containing the furan ring are structurally related and may have overlapping properties.

Uniqueness: Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate stands out due to its specific substitution pattern and the presence of both chromone and furan moieties, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-11(2)18(20)25-17-12(3)15(8-6-14(10)17)23-9-13-5-7-16(24-13)19(21)22-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXGEWPUGAWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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